Introduction: Stabilizing Borane for Synthetic Utility
Introduction: Stabilizing Borane for Synthetic Utility
An In-depth Technical Guide to the Triethylamine Borane Complex
In the landscape of synthetic organic chemistry, borane (BH₃) stands as a powerful and versatile reagent, primarily recognized for its role in hydroboration and as a potent reducing agent. However, its existence as a pyrophoric, toxic gas (in its dimeric form, diborane, B₂H₆) presents significant handling challenges.[1] To harness its synthetic potential while mitigating the associated risks, borane is commonly employed as a stabilized complex with a Lewis base. Among the most practical and widely utilized of these are amine-borane adducts, which offer enhanced stability and convenient handling.
The triethylamine borane complex, (C₂H₅)₃N·BH₃ (TEAB), has emerged as a particularly valuable reagent for researchers and drug development professionals.[2] It exists as a stable, colorless liquid, offering a safer and more convenient alternative to gaseous diborane or the less stable borane-tetrahydrofuran (BTHF) complex. This guide provides a detailed examination of the chemical structure, properties, synthesis, and applications of the triethylamine borane complex, offering field-proven insights for its effective use in a laboratory setting.
The Core Chemical Structure: A Lewis Acid-Base Adduct
The fundamental nature of the triethylamine borane complex is that of a classic Lewis acid-base adduct.[3] This structure arises from the interaction between the electron-deficient borane and the electron-rich triethylamine.
-
Lewis Acid: Borane (BH₃) is a potent Lewis acid. The boron atom possesses an empty 2p orbital, making it a strong electron-pair acceptor.
-
Lewis Base: Triethylamine ((C₂H₅)₃N) is a tertiary amine and acts as a Lewis base. The nitrogen atom has a lone pair of electrons available for donation.
The formation of the complex involves the donation of the nitrogen's lone pair into the empty p-orbital of the boron atom, forming a dative or coordinate covalent bond (N→B).[3] This interaction is the cornerstone of the complex's stability and reactivity.
Geometric Reorganization
The formation of the N-B bond induces a significant change in the geometry around the boron center.
-
Boron Center: In its free state, borane (BH₃) is trigonal planar with sp² hybridization. Upon complexation, the geometry shifts to tetrahedral, with the hybridization changing to sp³.[3]
-
Nitrogen Center: The nitrogen in triethylamine is sp³ hybridized with a trigonal pyramidal geometry. This geometry is largely retained in the complex, becoming part of the overall tetrahedral arrangement.
// Plus sign plus [label="+", fontsize=24];
// Adduct Adduct [label=<
H₃C-CH₂
H
|
|
H₃C-CH₂ — N⁺ — B⁻ — H
|
|
CH₂-CH₃
H
]; Adduct_label [label="Triethylamine Borane Complex"];
// Invisible nodes for layout {rank=same; TEA; plus; BH3;}
// Edges TEA -> plus [style=invis]; plus -> BH3 [style=invis]; BH3 -> Adduct [lhead=cluster_reactants, label="Coordination", color="#4285F4", fontcolor="#202124"]; } "Formation of Triethylamine Borane Adduct"
Physicochemical and Spectroscopic Profile
Accurate characterization is paramount for the effective use of any chemical reagent. The properties of triethylamine borane are well-documented, providing a reliable basis for its identification and handling.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₈BN or (C₂H₅)₃N·BH₃ | [2][4] |
| Molecular Weight | 115.02 - 115.03 g/mol | [2][5] |
| CAS Number | 1722-26-5 | [2][4] |
| Appearance | Clear, colorless liquid | [2][4][6] |
| Melting Point | -4 to -2 °C | [2][6] |
| Boiling Point | 96 - 98 °C at 12 mmHg | [2] |
| Density | 0.777 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.442 | [2] |
| Flash Point | -6 °C | [4][6] |
Spectroscopic Fingerprints for Verification
Spectroscopic analysis provides an unambiguous method for confirming the identity and purity of the complex.
| Spectroscopy Type | Characteristic Features | Source(s) |
| ¹¹B NMR | Chemical shift at approximately δ -13.3 ppm (in CDCl₃), appearing as a quartet (q) due to coupling with the three borane protons (J ≈ 95 Hz). | [7] |
| ¹H NMR | Shows characteristic signals for the ethyl groups: a quartet for the -CH₂- protons and a triplet for the -CH₃ protons. The borane protons (B-H) often appear as a broad quartet. | [8] |
| IR Spectroscopy | Strong absorption bands in the range of 2250-2400 cm⁻¹ corresponding to the B-H stretching vibrations. | N/A |
| Mass Spectrometry | The mass spectrum shows fragmentation patterns consistent with the structure. | [5][8] |
Synthesis and Handling: Best Practices
While commercially available, understanding the synthesis of triethylamine borane provides insight into its chemical nature. A common laboratory-scale synthesis involves the careful reaction of a borane source with triethylamine in an inert solvent.
A representative procedure involves adding trimethyl borate to a suspension of lithium hydride and triethylamine in THF.[7] This is followed by the dropwise addition of aluminum chloride in THF at a controlled temperature (0 °C).[7] The reaction progress can be conveniently monitored by ¹¹B NMR spectroscopy.[7]
Causality in Synthesis:
-
Inert Atmosphere (Nitrogen/Argon): This is critical to prevent the reaction of borane and other reactive intermediates with atmospheric oxygen and moisture, which would lead to decomposition and reduced yield.[9]
-
Anhydrous Solvents (THF): The use of dry solvents is mandatory as boranes react exothermically with water and alcohols, releasing hydrogen gas.
-
Temperature Control: The addition of reagents like aluminum chloride is performed at reduced temperatures (e.g., 0 °C) to manage the exothermicity of the reaction and ensure safety and selectivity.
Key Applications in Organic Synthesis
Triethylamine borane is prized for its versatility as a mild and selective reducing agent, finding broad application in academic research and industrial drug development.[2]
-
Reduction of Carbonyls: It efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols under mild conditions.[2]
-
Hydroboration Reactions: The complex serves as a convenient source of borane for the hydroboration of alkenes and alkynes, a foundational reaction for forming carbon-boron and, subsequently, carbon-oxygen bonds.
-
Reductive Amination: It is effective in the conversion of imines and oximes to amines, a key transformation in the synthesis of nitrogen-containing compounds.
-
Specialized Applications: Its utility extends to peptide synthesis for the reduction of N-protected amino acids, polymer chemistry as a modifying agent, and as a precursor for various organoboron compounds.
Experimental Protocol: Reduction of Acetophenone
This protocol provides a self-validating system for the reduction of a ketone to a secondary alcohol using triethylamine borane.
Objective: To reduce acetophenone to 1-phenylethanol.
Materials:
-
Acetophenone
-
Triethylamine borane complex
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.
-
Reagents: Acetophenone (1.0 eq) is dissolved in anhydrous THF in the flask.
-
Addition: Triethylamine borane complex (1.1 eq) is added dropwise to the stirring solution at room temperature.
-
Reaction: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: The reaction is cooled in an ice bath, and 1 M HCl is added slowly and carefully to quench the excess borane complex (Caution: Hydrogen gas evolution).
-
Work-up: The mixture is extracted with ethyl acetate. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. Triethylamine borane is a hazardous chemical that requires strict handling protocols.[9]
GHS Hazard Classification: [9][10]
-
Flammable Liquid: Highly flammable liquid and vapor.
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxicity: Toxic or harmful if swallowed, inhaled, or in contact with skin.
Safe Handling and Storage Protocols:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen).[4] Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[4][9] Recommended storage temperature is often 0-8 °C.[2]
-
Incompatibilities: Avoid contact with water, moisture, acids, and strong oxidizing agents.[4][9]
-
Spill Response: Absorb small spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[11] Prevent runoff into waterways.
References
-
BORANE-TRIETHYLAMINE. Ataman Kimya. [Link]
-
Triethylamine borane | C6H15BN | CID 6330188. PubChem, National Institutes of Health. [Link]
-
Triethylamine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Triethylamine borane. NIST WebBook, National Institute of Standards and Technology. [Link]
-
ICSC 0203 - TRIETHYLAMINE. International Labour Organization. [Link]
-
Gribble, G. W. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 2022. PMC, National Institutes of Health. [Link]
-
Vasu, D., et al. One-pot Synthesis of Ammonia-Borane and Trialkylamine-Boranes from Trimethyl Borate. Supporting Information. [Link]
-
Gribble, G. W. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 2022. MDPI. [Link]
-
Borane-triethylamine. JSC Aviabor. [Link]
-
Lane, C. F. Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications. Northern Arizona University. [Link]
-
Borane Reagents. Organic Chemistry Portal. [Link]
-
Metal Nanoparticles for Catalysis: Advances and Applications. Royal Society of Chemistry. [Link]
Sources
- 1. Borane Reagents [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Triethylamine borane(1722-26-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Triethylamine borane [webbook.nist.gov]
- 6. Borane-triethylamine | JSC Aviabor [jsc-aviabor.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Borane-triethylamine complex(1722-26-5) 1H NMR spectrum [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Triethylamine borane | C6H15BN | CID 6330188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
